2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a methoxyphenyl group, a piperidinyl group, and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Piperidine Derivative Formation: The alcohol is then converted to a piperidine derivative through a substitution reaction with 4-chloropiperidine.
Coupling with Methylpyridinyl Group: The final step involves coupling the piperidine derivative with 6-methyl-2-pyridinol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperidinyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperidinyl and pyridinyl compounds.
Scientific Research Applications
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-1-(4-piperidinyl)ethanone: Lacks the methylpyridinyl group.
2-(3-Methoxyphenyl)-1-(4-(2-pyridinyl)piperidin-1-yl)ethanone: Contains a pyridinyl group without the methyl substitution.
Uniqueness
2-(3-Methoxyphenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of the 6-methylpyridinyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-5-3-8-19(21-15)25-17-9-11-22(12-10-17)20(23)14-16-6-4-7-18(13-16)24-2/h3-8,13,17H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOQYHFBBYBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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